molecular formula C17H25N3O5 B561986 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate CAS No. 887406-71-5

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate

Cat. No. B561986
CAS RN: 887406-71-5
M. Wt: 351.403
InChI Key: LQAFRXODZHURMI-UHFFFAOYSA-N
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Description

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is a product used for proteomics research . It is a sulfhydryl and carbohydrate reactive, heterobifunctional crosslinking reagent . The IUPAC name for this compound is tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate .


Synthesis Analysis

The synthesis of a similar compound, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), was reported in a study . The synthesis involved five different steps, and the compounds at each step were analyzed using infrared spectroscopy. The structure of the final product was confirmed using NMR .


Molecular Structure Analysis

The molecular formula of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is C17 H25 N3 O5, and it has a molecular weight of 351.40 . Further details about the position of different types of carbons and protons in the molecular structure would require more specific studies .


Chemical Reactions Analysis

As a heterobifunctional crosslinking reagent, this compound can cross-link both a sulfhydryl group and a free amine group . This makes it useful for sequential conjugation to minimize polymerization .

Scientific Research Applications

Sequential Conjugation

This compound is useful for sequential conjugation to minimize polymerization, which is crucial in the synthesis of complex biomolecules .

Enzyme Labeling

It serves as a heterobifunctional reagent for enzyme labeling of antibodies and antibody fragments, reacting with primary amines and sulfhydryl groups .

Palladium-Catalyzed Synthesis

The tert-butyl carbamate moiety has been used in palladium-catalyzed synthesis of N-Boc-protected anilines , which are valuable intermediates in pharmaceutical chemistry .

Synthesis of Tetrasubstituted Pyrroles

It has been utilized in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position, which are important in medicinal chemistry .

Pyrazole Derivatives Synthesis

A synthetic route involving this compound has been developed for tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)­carbonyl]amino}ethyl)carbamate from 1-methyl-1H-pyrazol-5-amine, which is significant in the development of new pharmaceuticals .

Novel Triazinoindole Derivatives

The compound has facilitated the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to structurally novel derivatives important for chemical research .

One-Pot Two-Step Synthesis

An efficient one-pot two-step synthesis method using this compound has been reported for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine , showcasing its versatility in organic synthesis .

Crosslinking Reagent

Lastly, it acts as a sulfhydryl and carbohydrate reactive heterobifunctional crosslinking reagent , which is essential in proteomics research .

Mechanism of Action

The mechanism of action of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is related to its ability to cross-link sulfhydryl and carbohydrate groups . This property makes it a valuable tool in proteomics research .

Future Directions

The future directions for the use of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate could include further exploration of its potential in proteomics research . Its ability to cross-link sulfhydryl and carbohydrate groups could be particularly useful in studying protein structure and function .

properties

IUPAC Name

tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)19-18-15(23)12-6-4-11(5-7-12)10-20-13(21)8-9-14(20)22/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,23)(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAFRXODZHURMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652622
Record name tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate

CAS RN

887406-71-5
Record name tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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